Pyridoxamine phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Amino acid metabolism: PLP is essential for transamination reactions, where amino groups are transferred between amino acids and ketoacids. This process is vital for synthesizing new amino acids and neurotransmitters. [Source: National Institutes of Health, ]

- Neurotransmitter synthesis: PLP acts as a coenzyme for enzymes involved in the production of important neurotransmitters like dopamine, serotonin, and GABA. This makes it crucial for brain function and can potentially influence neurological disorders. [Source: National Institutes of Health, ]

- Hemoglobin synthesis: PLP is a coenzyme for the enzyme ALAS2, which is crucial for the first step in heme synthesis, a vital component of red blood cells responsible for oxygen transport. [Source: National Library of Medicine, ]

- Fatty acid metabolism: PLP is involved in the regulation of fatty acid synthesis and degradation, impacting energy production and lipid storage. [Source: National Institutes of Health, ]

Due to its diverse functions, PLP is extensively studied in various scientific research fields:

- Neurological disorders: Research investigates the potential role of PLP in managing neurological conditions like Parkinson's disease, Alzheimer's disease, and epilepsy, as deficiencies might contribute to their development. [Source: National Institutes of Health, ]

- Cancer research: Studies explore the potential of PLP in regulating specific enzymes involved in cancer cell growth and proliferation, aiming to develop novel therapeutic strategies. [Source: National Institutes of Health, ]

- Infectious diseases: Research investigates the role of PLP in host defense mechanisms against various pathogens and explores its potential as a therapeutic intervention for specific infections. [Source: National Institutes of Health, ]

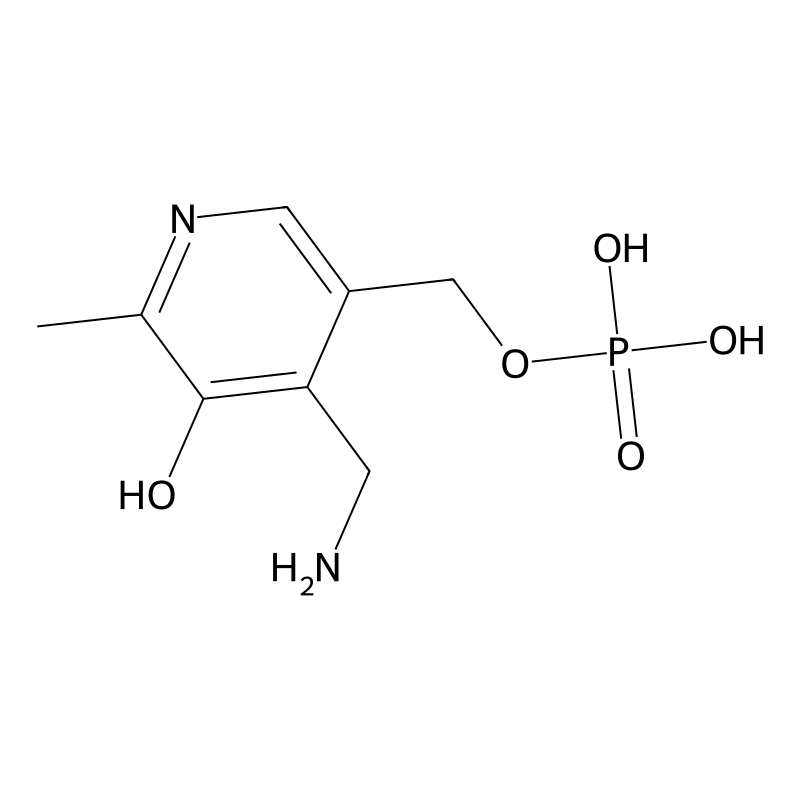

Pyridoxamine phosphate is a biologically active form of vitamin B6, specifically a phosphorylated derivative of pyridoxamine. It plays a crucial role in various enzymatic reactions, particularly those involving amino acids. Pyridoxamine phosphate is essential for the proper functioning of enzymes that catalyze transamination, deamination, and decarboxylation reactions, thereby influencing amino acid metabolism and neurotransmitter synthesis. Its chemical structure includes a pyridine ring substituted with hydroxymethyl and phosphate groups, making it soluble in water and biologically relevant.

- PLP Precursor: The primary function of PMP appears to be the storage and recycling of vitamin B6. It can be converted back to PM by phosphatases, and PM can then be converted to the active PLP form by pyridoxal kinase []. PLP acts as a coenzyme in over 140 enzymatic reactions crucial for amino acid metabolism, neurotransmitter synthesis, and carbohydrate and fat breakdown [].

- Potential Additional Roles: Some studies suggest PMP might have specific functions independent of PLP formation. For instance, research indicates PMP might play a role in the metabolism of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications []. However, more research is needed to fully understand these potential roles.

- Limited Data: Information on the safety and hazards of isolated PMP is limited due to its role as a metabolite. Vitamin B6 itself is generally considered safe at recommended intake levels.

- Transamination: Pyridoxamine phosphate acts as an amino group carrier, facilitating the transfer of amino groups between amino acids and keto acids. This process is vital for the synthesis and degradation of amino acids.

- Decarboxylation: It catalyzes the removal of carboxyl groups from amino acids, converting them into amines.

- Racemization: Pyridoxamine phosphate can interconvert between D- and L-amino acids through racemization reactions.

- Elimination Reactions: It is involved in β- and γ-elimination reactions, contributing to the breakdown of certain substrates into simpler molecules .

The versatility of pyridoxamine phosphate in these reactions is attributed to its ability to stabilize carbanionic intermediates, which are crucial for the reaction mechanisms involved .

Pyridoxamine phosphate is vital for numerous biological processes:

- Amino Acid Metabolism: It facilitates the metabolism of amino acids by serving as a cofactor for various enzymes involved in their synthesis and degradation.

- Neurotransmitter Synthesis: Pyridoxamine phosphate is crucial for synthesizing neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), which are essential for normal brain function .

- Regulation of Homocysteine Levels: It helps regulate homocysteine levels in the body, which is important for cardiovascular health.

Deficiencies in pyridoxamine phosphate can lead to neurological disorders and impaired immune function due to its role in amino acid metabolism.

Pyridoxamine phosphate can be synthesized through several methods:

- Phosphorylation of Pyridoxamine: The most common method involves the phosphorylation of pyridoxamine using ATP or other phosphorylating agents. This reaction typically occurs in the presence of specific kinases that facilitate the transfer of a phosphate group to the hydroxyl group on the pyridine ring.

- Enzymatic Synthesis: Enzymes such as pyridoxine 5'-phosphate oxidase can convert pyridoxine into pyridoxamine phosphate through oxidation processes, highlighting the biological pathways that naturally produce this compound .

- Chemical Synthesis: Laboratory synthesis can also be achieved through chemical means involving various reagents that facilitate the formation of the phosphate ester from pyridoxamine.

Pyridoxamine phosphate has several important applications:

- Nutritional Supplement: As a form of vitamin B6, it is used in dietary supplements to prevent or treat deficiencies.

- Pharmaceuticals: Its role in amino acid metabolism makes it a candidate for therapeutic applications in conditions like cardiovascular diseases and certain metabolic disorders.

- Research Tool: Pyridoxamine phosphate is utilized in biochemical research to study enzyme mechanisms and metabolic pathways involving amino acids .

Research indicates that pyridoxamine phosphate interacts with various enzymes, influencing their activity and specificity. It forms stable complexes with aminotransferases through Schiff base linkages, allowing for efficient catalysis during transamination reactions. Studies have shown that variations in substrate structure can significantly affect how pyridoxamine phosphate interacts with different enzymes, impacting reaction rates and outcomes .

Pyridoxamine phosphate shares structural similarities with other forms of vitamin B6, such as:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Pyridoxal | Similar ring structure | Acts primarily as an aldehyde; key role in transamination |

| Pyridoxine | Similar ring structure | Precursor form; less active than pyridoxal phosphate |

| Pyridoxal phosphate | Directly related | Active coenzyme form; participates in diverse enzymatic reactions |

Pyridoxamine phosphate is unique due to its specific role as a coenzyme in transamination reactions, differentiating it from other forms like pyridoxal and pyridoxine which have distinct biochemical roles . Its phosphorylated state enhances its solubility and reactivity compared to non-phosphorylated forms.

Pyridoxamine phosphate represents a critical phosphorylated derivative of vitamin B6 that serves as an essential intermediate in numerous biochemical pathways [1]. The chemical synthesis of pyridoxamine phosphate has been extensively studied through various methodological approaches that enable its production for both research and industrial applications [2].

Phosphorylation of Pyridoxamine Derivatives

The phosphorylation of pyridoxamine derivatives constitutes a fundamental approach to synthesizing pyridoxamine phosphate [1]. This process typically involves the direct phosphorylation of the 5'-hydroxymethyl group of pyridoxamine using phosphorylating agents [2]. One established method employs phosphoryl chloride in the presence of water, although this approach often yields limited quantities of the phosphorylated derivative due to competing reactions [3].

A more efficient synthetic route involves the reaction of pyridoxamine dihydrochloride with anhydrous phosphoric acid [1]. This direct phosphorylation method produces pyridoxamine phosphate as an intermediate compound that can be further processed [1] [2]. The reaction typically proceeds under controlled temperature conditions to optimize yield while minimizing side product formation [2].

Another documented approach utilizes polyphosphoric acid as the phosphorylating agent [15]. In this methodology, pyridoxamine is treated with a mixture of phosphorus pentoxide (P2O5) and 85% phosphoric acid in a specific ratio (typically 1:1.3) [15]. This reaction generates pyridoxamine polyphosphate, which is subsequently hydrolyzed to the monophosphate form through controlled heating in 30% phosphoric acid [15]. The resulting product can be purified through column chromatography using ion exchange resins such as Amberlite IRC-50 in hydrogen form [15].

Table 1: Chemical Phosphorylation Methods for Pyridoxamine Phosphate Synthesis

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Direct phosphorylation | Pyridoxamine dihydrochloride, anhydrous phosphoric acid | Controlled temperature | 70-75% | [1] [2] |

| Polyphosphoric acid method | Pyridoxamine, P2O5, 85% H3PO4 (1:1.3) | Heat followed by hydrolysis | 75-76% | [15] |

| Phosphoryl chloride method | Pyridoxamine, POCl3, H2O | Low temperature, aqueous conditions | 40-45% | [3] |

Oxidation-Reduction Strategies for Interconversion

Oxidation-reduction strategies represent another important approach for the interconversion between different vitamin B6 derivatives to produce pyridoxamine phosphate [4]. These methods typically involve the conversion between pyridoxal phosphate, pyridoxine phosphate, and pyridoxamine phosphate through controlled redox reactions [5].

One established interconversion pathway involves the reduction of pyridoxal phosphate to pyridoxamine phosphate [6]. This transformation can be achieved through chemical reducing agents or enzymatic processes [7]. Conversely, pyridoxamine phosphate can be oxidized to pyridoxal phosphate using oxidizing agents such as manganese dioxide [1].

A notable chemical interconversion method employs glyoxalic acid as an oxidant in the presence of metal salts such as cupric acetate [15]. This approach facilitates the transformation between different vitamin B6 derivatives through controlled oxidation-reduction reactions [15]. The process typically involves adjusting the pH to optimize the reaction conditions and yield [15].

Another documented strategy involves the transamination of pyridoxal phosphate using amino acids or other amine-containing compounds [16]. This non-enzymatic transamination can convert pyridoxal phosphate to pyridoxamine phosphate through a reaction that mimics the biological transamination process [16]. The reaction typically requires the presence of metal ions as catalysts and proceeds through Schiff base intermediates [16].

Table 2: Oxidation-Reduction Interconversion Methods for Pyridoxamine Phosphate

| Interconversion Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Reduction of pyridoxal phosphate | Reducing agents (e.g., NaBH4) | Controlled pH, low temperature | 65-70% | [6] [7] |

| Oxidation of pyridoxamine phosphate | MnO2 | Controlled oxidation conditions | 70-75% | [1] [4] |

| Transamination | Amino acids, metal catalysts | pH 5-6, moderate temperature | 60-65% | [16] |

| Glyoxalic acid method | Sodium glyoxalate, cupric acetate | pH 3.6-5.2, nitrogen atmosphere | 75-80% | [15] |

Enzymatic Biosynthesis Mechanisms

The enzymatic biosynthesis of pyridoxamine phosphate involves sophisticated biological pathways that utilize specific enzymes to catalyze the formation and interconversion of vitamin B6 derivatives [8]. These enzymatic processes are critical for maintaining appropriate levels of pyridoxamine phosphate and other vitamin B6 forms in biological systems [9].

Pyridoxamine Phosphate Oxidase (PNPOx) Catalysis

Pyridoxamine phosphate oxidase represents a key enzyme in the metabolism of vitamin B6, catalyzing the oxidation of pyridoxamine phosphate to pyridoxal phosphate [4]. This flavin mononucleotide (FMN)-dependent enzyme plays a crucial role in both the biosynthesis and salvage pathways of vitamin B6 metabolism [8].

The catalytic mechanism of pyridoxamine phosphate oxidase involves the oxidation of the 4'-hydroxymethyl group of pyridoxamine phosphate [4]. This reaction utilizes molecular oxygen as the final electron acceptor and produces hydrogen peroxide as a byproduct [4]. The overall reaction can be represented as:

Pyridoxamine phosphate + H2O + O2 → Pyridoxal phosphate + NH3 + H2O2 [4]

The enzyme functions as a homodimer with each subunit containing an FMN binding site that is essential for its catalytic activity [21]. The FMN cofactor serves as an electron acceptor during the oxidation process, temporarily accepting electrons from the substrate before transferring them to molecular oxygen [21]. Studies have shown that each molecule of the enzyme binds one molecule of FMN, forming a critical complex for catalytic function [22].

The binding of FMN to pyridoxamine phosphate oxidase involves specific interactions with amino acid residues at the active site [21]. Structural analyses have revealed that alterations in these interactions, such as those caused by mutations, can significantly reduce enzyme activity [21]. For instance, the R229W mutation linked to neonatal epileptic encephalopathy results in approximately 850-fold reduced enzyme efficiency due to decreased substrate affinity and catalytic activity [21].

Table 3: Key Structural and Functional Features of Pyridoxamine Phosphate Oxidase

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Quaternary structure | Homodimer | Essential for proper enzyme function | [21] [6] |

| Cofactor | Flavin mononucleotide (FMN) | Required for electron transfer during catalysis | [22] [21] |

| Substrate binding | Specific active site residues interact with pyridoxamine phosphate | Determines substrate specificity and catalytic efficiency | [21] [25] |

| Allosteric regulation | Secondary binding site for pyridoxal phosphate | Regulates enzyme activity through feedback inhibition | [25] [6] |

| Catalytic mechanism | Two-electron oxidation with oxygen as electron acceptor | Converts pyridoxamine phosphate to pyridoxal phosphate | [4] [21] |

The catalytic activity of pyridoxamine phosphate oxidase is subject to regulation through various mechanisms [25]. One important regulatory mechanism involves the binding of pyridoxal phosphate, the reaction product, to an allosteric site on the enzyme [25]. This binding modulates the enzyme's activity and plays a crucial role in regulating vitamin B6 metabolism [25]. Studies have demonstrated that mutations affecting this allosteric site can disrupt the regulatory properties of the enzyme without necessarily altering its catalytic function [25].

Salvage Pathway Dynamics in Eukaryotic Systems

In eukaryotic systems, the salvage pathway represents a critical mechanism for recycling and interconverting vitamin B6 derivatives, including pyridoxamine phosphate [10]. This pathway enables organisms to utilize exogenous vitamin B6 forms and convert them to the active cofactor form, pyridoxal phosphate [8].

The salvage pathway in eukaryotes begins with the uptake of non-phosphorylated vitamin B6 forms (pyridoxine, pyridoxal, and pyridoxamine) from the environment [13]. These compounds are transported into cells through specific membrane transporters [10]. Once inside the cell, the compounds undergo phosphorylation by pyridoxal kinase, which adds a phosphate group to the 5'-hydroxymethyl position [13].

In the case of pyridoxamine, this phosphorylation produces pyridoxamine phosphate, which can then be converted to pyridoxal phosphate by pyridoxamine phosphate oxidase [13]. This enzymatic conversion is a key step in the salvage pathway, as pyridoxal phosphate represents the active cofactor form required by numerous enzymes involved in amino acid metabolism and neurotransmitter synthesis [13].

The dynamics of the salvage pathway in eukaryotic systems involve sophisticated regulatory mechanisms to maintain appropriate levels of vitamin B6 derivatives [13]. One important aspect of this regulation involves the compartmentalization of the pathway components [13]. In eukaryotic cells, the enzymes involved in the salvage pathway, including pyridoxal kinase and pyridoxamine phosphate oxidase, are primarily localized in the cytoplasm [13].

Table 4: Salvage Pathway Components in Eukaryotic Systems

| Component | Function | Cellular Localization | Reference |

|---|---|---|---|

| Vitamin B6 transporters | Uptake of non-phosphorylated vitamers | Cell membrane | [10] [13] |

| Pyridoxal kinase | Phosphorylation of vitamin B6 forms | Cytoplasm | [13] [10] |

| Pyridoxamine phosphate oxidase | Conversion of pyridoxamine phosphate to pyridoxal phosphate | Cytoplasm | [13] [8] |

| Phosphatases | Dephosphorylation of phosphorylated vitamers | Various compartments | [13] [12] |

| Pyridoxal reductase | Conversion of pyridoxal to pyridoxine | Cytoplasm | [12] [17] |

The salvage pathway in eukaryotes exhibits specific dynamics that distinguish it from prokaryotic systems [10]. In organisms such as Saccharomyces cerevisiae, the salvage pathway operates alongside a de novo biosynthetic pathway for vitamin B6 [10]. The yeast salvage pathway involves the uptake of extracellular vitamin B6 forms through transporters such as Tpn1p, a member of the purine-cytosine permease family [10].

An important consideration in eukaryotic systems is the transport of vitamin B6 derivatives between cellular compartments [13]. Since pyridoxal phosphate is required by enzymes in various cellular locations, including the mitochondria, mechanisms must exist to transport this cofactor across membrane barriers [13]. The charged nature of phosphorylated vitamin B6 forms makes them membrane-impermeable, necessitating specific transport systems [13].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

An LC-MS/MS-Based Method for the Quantification of Pyridox(am)ine 5'-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy

Matthew P Wilson, Emma J Footitt, Apostolos Papandreou, Mari-Liis Uudelepp, Ronit Pressler, Danielle C Stevenson, Camila Gabriel, Mel McSweeney, Matthew Baggot, Derek Burke, Tommy Stödberg, Kate Riney, Manuel Schiff, Simon J R Heales, Kevin A Mills, Paul Gissen, Peter T Clayton, Philippa B MillsPMID: 28782931 DOI: 10.1021/acs.analchem.7b01358

Abstract

We report the development of a rapid, simple, and robust LC-MS/MS-based enzyme assay using dried blood spots (DBS) for the diagnosis of pyridox(am)ine 5'-phosphate oxidase (PNPO) deficiency (OMIM 610090). PNPO deficiency leads to potentially fatal early infantile epileptic encephalopathy, severe developmental delay, and other features of neurological dysfunction. However, upon prompt treatment with high doses of vitamin B, affected patients can have a normal developmental outcome. Prognosis of these patients is therefore reliant upon a rapid diagnosis. PNPO activity was quantified by measuring pyridoxal 5'-phosphate (PLP) concentrations in a DBS before and after a 30 min incubation with pyridoxine 5'-phosphate (PNP). Samples from 18 PNPO deficient patients (1 day-25 years), 13 children with other seizure disorders receiving B

supplementation (1 month-16 years), and 37 child hospital controls (5 days-15 years) were analyzed. DBS from the PNPO-deficient samples showed enzyme activity levels lower than all samples from these two other groups as well as seven adult controls; no false positives or negatives were identified. The method was fully validated and is suitable for translation into the clinical diagnostic arena.

Three in One: Temperature, Solvent and Catalytic Stability by Engineering the Cofactor-Binding Element of Amine Transaminase

Tim Börner, Sebastian Rämisch, Sebastian Bartsch, Andreas Vogel, Patrick Adlercreutz, Carl GreyPMID: 28470825 DOI: 10.1002/cbic.201700236

Abstract

Amine transaminase (ATA) catalyse enantioselectively the direct amination of ketones, but insufficient stability during catalysis limits their industrial applicability. Recently, we revealed that ATAs suffer from substrate-induced inactivation mechanism involving dissociation of the enzyme-cofactor intermediate. Here, we report on engineering the cofactor-ring-binding element, which also shapes the active-site entrance. Only two point mutations in this motif improved temperature and catalytic stability in both biphasic media and organic solvent. Thermodynamic analysis revealed a higher melting point for the enzyme-cofactor intermediate. The high cofactor affinity eliminates the need for pyridoxal 5'-phosphate supply, thus making large-scale reactions more cost effective. This is the first report on stabilising a tetrameric ATA by mutating a single structural element. As this structural "hotspot" is a common feature of other transaminases it could serve as a general engineering target.Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes

Tim Börner, Carl Grey, Patrick AdlercreutzPMID: 27168488 DOI: 10.1002/biot.201500587

Abstract

Methods for rapid and direct quantification of enzyme kinetics independent of the substrate stand in high demand for both fundamental research and bioprocess development. This study addresses the need for a generic method by developing an automated, standardizable HPLC platform monitoring reaction progress in near real-time. The method was applied to amine transaminase (ATA) catalyzed reactions intensifying process development for chiral amine synthesis. Autosampler-assisted pipetting facilitates integrated mixing and sampling under controlled temperature. Crude enzyme formulations in high and low substrate concentrations can be employed. Sequential, small (1 µL) sample injections and immediate detection after separation permits fast reaction monitoring with excellent sensitivity, accuracy and reproducibility. Due to its modular design, different chromatographic techniques, e.g. reverse phase and size exclusion chromatography (SEC) can be employed. A novel assay for pyridoxal 5'-phosphate-dependent enzymes is presented using SEC for direct monitoring of enzyme-bound and free reaction intermediates. Time-resolved changes of the different cofactor states, e.g. pyridoxal 5'-phosphate, pyridoxamine 5'-phosphate and the internal aldimine were traced in both half reactions. The combination of the automated HPLC platform with SEC offers a method for substrate-independent screening, which renders a missing piece in the assay and screening toolbox for ATAs and other PLP-dependent enzymes.PMP-diketopiperazine adducts form at the active site of a PLP dependent enzyme involved in formycin biosynthesis

Sisi Gao, Huanting Liu, Valérie de Crécy-Lagard, Wen Zhu, Nigel G J Richards, James H NaismithPMID: 31730149 DOI: 10.1039/c9cc06975e

Abstract

ForI is a PLP-dependent enzyme from the biosynthetic pathway of the C-nucleoside antibiotic formycin. Cycloserine is thought to inhibit PLP-dependent enzymes by irreversibly forming a PMP-isoxazole. We now report that ForI forms novel PMP-diketopiperazine derivatives following incubation with both d and l cycloserine. This unexpected result suggests chemical diversity in the chemistry of cycloserine inhibition.Molecular dynamics simulations of apo, holo, and inactivator bound GABA-at reveal the role of active site residues in PLP dependent enzymes

Hatice Gökcan, Gerald Monard, F Aylin Sungur KonuklarPMID: 26800298 DOI: 10.1002/prot.24991

Abstract

The pyridoxal 5-phosphate (PLP) cofactor is a significant organic molecule in medicinal chemistry. It is often found covalently bound to lysine residues in proteins to form PLP dependent enzymes. An example of this family of PLP dependent enzymes is γ-aminobutyric acid aminotransferase (GABA-AT) which is responsible for the degradation of the neurotransmitter GABA. Its inhibition or inactivation can be used to prevent the reduction of GABA concentration in brain which is the source of several neurological disorders. As a test case for PLP dependent enzymes, we have performed molecular dynamics simulations of GABA-AT to reveal the roles of the protein residues and its cofactor. Three different states have been considered: the apoenzyme, the holoenzyme, and the inactive state obtained after the suicide inhibition by vigabatrin. Different protonation states have also been considered for PLP and two key active site residues: Asp298 and His190. Together, 24 independent molecular dynamics trajectories have been simulated for a cumulative total of 2.88 µs. Our results indicate that, unlike in aqueous solution, the PLP pyridine moiety is protonated in GABA-AT. This is a consequence of a pKa shift triggered by a strong charge-charge interaction with an ionic "diad" formed by Asp298 and His190 that would help the activation of the first half-reaction of the catalytic mechanism in GABA-AT: the conversion of PLP to free pyridoxamine phosphate (PMP). In addition, our MD simulations exhibit additional strong hydrogen bond networks between the protein and PLP: the phosphate group is held in place by the donation of at least three hydrogen bonds while the carbonyl oxygen of the pyridine ring interacts with Gln301; Phe181 forms a π-π stacking interaction with the pyridine ring and works as a gate keeper with the assistance of Val300. All these interactions are hypothesized to help maintain free PMP in place inside the protein active site to facilitate the second half-reaction in GABA-AT: the regeneration of PLP-bound GABA-AT (i.e., the holoenzyme). Proteins 2016; 84:875-891. © 2016 Wiley Periodicals, Inc.PdxH proteins of mycobacteria are typical members of the classical pyridoxine/pyridoxamine 5'-phosphate oxidase family

Karthik Ankisettypalli, Jasmin Jo-Yu Cheng, Edward N Baker, Ghader BashiriPMID: 26823273 DOI: 10.1002/1873-3468.12080

Abstract

Pyridoxal 5'-phosphate (PLP) biosynthesis is essential for the survival and virulence of Mycobacterium tuberculosis (Mtb). PLP functions as a cofactor for 58 putative PLP-binding proteins encoded by the Mtb genome and could also act as a potential antioxidant. De novo biosynthesis of PLP in Mtb takes place through the 'deoxyxylulose 5'-phosphate (DXP)-independent' pathway, whereas PdxH enzymes, possessing pyridoxine/pyridoxamine 5'-phosphate oxidase (PNPOx) activity, are involved in the PLP salvage pathway. In this study, we demonstrate that the annotated PdxH enzymes from various mycobacterial species are bona fide members of the classical PNPOx enzyme family, capable of producing PLP using both pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) substrates.Identification of novel thermostable taurine-pyruvate transaminase from Geobacillus thermodenitrificans for chiral amine synthesis

Yujie Chen, Dong Yi, Shuiqin Jiang, Dongzhi WeiPMID: 26577674 DOI: 10.1007/s00253-015-7129-5

Abstract

ω-Transaminases (ω-TAs) are one of the most popular candidate enzymes in the biosynthesis of chiral amines. Determination of yet unidentified ω-TAs is important to broaden their potential for synthetic application. Taurine-pyruvate TA (TPTA, EC 2.6.1.77) is an ω-TA belonging to class III of TAs. In this study, we cloned a novel thermostable TPTA from Geobacillus thermodenitrificans (TPTAgth) and overexpressed it in Escherichia coli. The enzyme showed the highest activity at pH 9.0 and 65 °C, with remarkable thermostability and tolerance toward organic solvents. Its K M and v max values for taurine were 5.3 mM and 0.28 μmol s(-1) mg(-1), respectively. Determination of substrate tolerance indicated its broad donor and acceptor ranges for unnatural substrates. Notably, the enzyme showed relatively good activity toward ketoses, suggesting its potential for catalyzing the asymmetric synthesis of chiral amino alcohols. The active site of TPTAgth was identified by performing protein sequence alignment, three-dimensional structure simulation, and coenzyme pyridoxamine phosphate docking. The protein sequence and structure of TPTAgth were similar to those of TAs belonging to the 3N5M subfamily. Its active site was found to be its special large pocket and substrate tunnel. In addition, TPTAgth showed a unique mechanism of sulfonate/α-carboxylate recognition contributed by Arg163 and Gln160. We also determined the protein sequence fingerprint of TPTAs in the 3N5M subfamily, which involved Arg163 and Gln160 and seven additional residues from 413 to 419 and lacked Phe/Tyr22, Phe85, and Arg409.Significantly Elevated Levels of Plasma Nicotinamide, Pyridoxal, and Pyridoxamine Phosphate Levels in Obese Emirati Population: A Cross-Sectional Study

Ghada Rashad Ibrahim, Iltaf Shah, Salah Gariballa, Javed Yasin, James Barker, Syed Salman AshrafPMID: 32872122 DOI: 10.3390/molecules25173932

Abstract

Water-soluble vitamins like B3 (nicotinamide), B6 (pyridoxine), and B9 (folic acid) are of utmost importance in human health and disease, as they are involved in numerous critical metabolic reactions. Not surprisingly, deficiencies of these vitamins have been linked to various disease states. Unfortunately, not much is known about the physiological levels of B6 vitamers and vitamin B3 in an ethnically isolated group (such as an Emirati population), as well as their relationship with obesity. The aim of the present study was to quantify various B6 vitamers, as well as B3, in the plasma of obese and healthy Emirati populations and to examine their correlation with obesity. A sensitive and robust HPLC-MS/MS-based method was developed for the simultaneous quantitation of five physiologically relevant forms of vitamin B6, namely pyridoxal, pyridoxine, pyridoxamine, pyridoxamine phosphate, and pyridoxal phosphate, as well as nicotinamide, in human plasma. This method was used to quantify the concentrations of these vitamers in the plasma of 57 healthy and 57 obese Emirati volunteers. Our analysis showed that the plasma concentrations of nicotinamide, pyridoxal, and pyridoxamine phosphate in the obese Emirati population were significantly higher than those in healthy volunteers (< 0.0001,

= 0.0006, and

= 0.002, respectively). No significant differences were observed for the plasma concentrations of pyridoxine and pyridoxal phosphate. Furthermore, the concentrations of some of these vitamers in healthy Emirati volunteers were significantly different than those published in the literature for Western populations, such as American and European volunteers. This initial study underscores the need to quantify micronutrients in distinct ethnic groups, as well as people suffering from chronic metabolic disorders.

Theoretical study on carbon-carbon short contact of ∼2.3 Å: intermediate state between nonbonding and σ-covalent bonding

Makoto Hatakeyama, Koji Ogata, Toshimasa Ishida, Kunihiro Kitamura, Shinichiro NakamuraPMID: 25559884 DOI: 10.1021/jp511096p

Abstract

An unusual intermolecular carbon-carbon short contact, observed previously in the crystal structure of the copper complex of pyridoxal-5-phosphate- pyridoxamine-5-phospate Schiff base, was investigated from a standpoint of quantum chemistry by DFT calculations with plane wave basis sets. The DFT-optimized structure qualitatively reproduced the short contact (2.6-2.8 Å) of the intermolecular carbon-carbon pairs for the dimer of the copper complexes in the unit cell, compared to that (∼2.3 Å) of the X-ray diffraction data. By the occupied and unoccupied orbitals, the dimer showed the in-phase and out-of-phase interactions along the direction of the intermolecular distance. The dimer of the copper complexes was confirmed as the stable intermediate between nonbonding and σ-covalent bonding by the electronic energy curve along the distance of the monomers.Balancing of B6 Vitamers Is Essential for Plant Development and Metabolism in Arabidopsis

Maite Colinas, Marion Eisenhut, Takayuki Tohge, Marta Pesquera, Alisdair R Fernie, Andreas P M Weber, Teresa B FitzpatrickPMID: 26858304 DOI: 10.1105/tpc.15.01033